molecular formula C12H17ClN2O B2650362 3-(piperidin-3-yl)benzamide HCl CAS No. 2409589-71-3

3-(piperidin-3-yl)benzamide HCl

Cat. No. B2650362
M. Wt: 240.73
InChI Key: GXQKGPXAUSBDLY-UHFFFAOYSA-N
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Description

“3-(piperidin-3-yl)benzamide HCl” is a chemical compound with the CAS Number: 403479-38-9 . It is also known as N-(piperidin-3-yl)benzamide hydrochloride . The compound has a molecular weight of 240.73 . It is typically stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “3-(piperidin-3-yl)benzamide HCl”, is an important task in modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant focus of research .


Molecular Structure Analysis

The InChI code for “3-(piperidin-3-yl)benzamide HCl” is 1S/C12H16N2O.ClH/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2,(H,14,15);1H . This code provides a specific description of the structure of the molecule.


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The specific chemical reactions involving “3-(piperidin-3-yl)benzamide HCl” are not detailed in the available literature.


Physical And Chemical Properties Analysis

“3-(piperidin-3-yl)benzamide HCl” is a powder that is stored at room temperature . It has a molecular weight of 240.73 . More specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Corrosion Inhibition

  • Piperine derivatives, including compounds related to 3-(piperidin-3-yl)benzamide HCl, have been investigated for their potential as corrosion inhibitors on iron surfaces. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics suggest that these derivatives interact with iron surfaces, potentially offering a green alternative for corrosion protection. The interaction modes and quantum chemical properties indicate favorable binding and inhibition efficiency, suggesting a promising application in materials science and engineering (Belghiti et al., 2018).

Pharmacological Applications

  • Derivatives structurally related to 3-(piperidin-3-yl)benzamide HCl have been evaluated for their analgesic and antidepressive effects, showcasing their potential as δ-opioid agonists. These compounds, including ADL5859 and ADL5747, exhibited significant analgesic effects in mouse models of chronic pain, mediated primarily through δ-opioid receptors. Their unique pharmacological profile suggests potential applications in pain management (Nozaki et al., 2012).

Antimicrobial Activity

  • Novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, likely sharing structural motifs with 3-(piperidin-3-yl)benzamide HCl, have been synthesized and demonstrated significant antimicrobial activity against several microbial strains. This highlights their potential utility in developing new antimicrobial agents (Desai et al., 2016).

Drug Development

  • The synthesis and evaluation of benzamide derivatives, including piperidine-based molecules, as serotonin 4 (5-HT4) receptor agonists for gastrointestinal motility disorders, reflect the versatility of 3-(piperidin-3-yl)benzamide HCl derivatives in drug development. These compounds, by modulating 5-HT4 receptors, show promise as prokinetic agents, potentially offering new treatments for gastrointestinal conditions (Sonda et al., 2004).

Repellent Efficacy

  • Research into repellent efficacy against Aedes communis and Simulium venustum has included compounds like 3-(piperidin-3-yl)benzamide HCl and its piperidine analogs. Studies indicate that these compounds, including deet and a piperidine repellent, exhibit high repellency against these insects, suggesting applications in public health for the prevention of insect-borne diseases (Debboun et al., 2000).

Safety And Hazards

The safety information available indicates that “3-(piperidin-3-yl)benzamide HCl” is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, such as “3-(piperidin-3-yl)benzamide HCl”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research is expected to continue to be a significant focus in the future .

properties

IUPAC Name

3-piperidin-3-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)10-4-1-3-9(7-10)11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXVTKMBXRQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-3-yl)benzamide HCl

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